乙酸 3-(叔丁基)-1-(3-硝基-2-吡啶基)-1H-吡唑-5-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

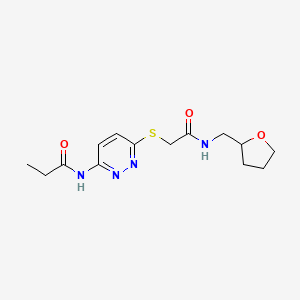

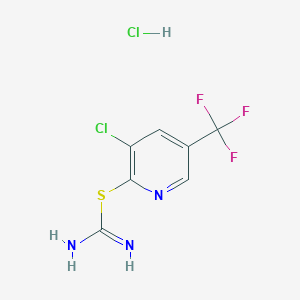

Ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate is a chemical compound with a complex structure. Let’s break it down:

- Ethyl Group (C2H5) : The ethyl group (CH3CH2-) is attached to the pyrazole ring, providing a lipophilic character.

- Tert-Butyl Group (C(CH3)3) : The tert-butyl group is located at the 3-position of the pyrazole ring. It contributes to steric hindrance and influences the compound’s reactivity.

- Nitro Group (NO2) : The nitro group is attached to the 1-position of the pyridine ring. It imparts electron-withdrawing properties.

- Pyrazole Ring : The pyrazole ring (1H-pyrazole) is a five-membered heterocyclic ring containing nitrogen atoms. It plays a crucial role in the compound’s biological activity.

Synthesis Analysis

The synthesis of ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate involves several steps, including condensation reactions, cyclization, and esterification. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, the compound’s synthesis is essential for drug development and agrochemical applications.

Molecular Structure Analysis

The compound’s molecular formula is C15H18N4O4 . Its three-dimensional structure reveals the spatial arrangement of atoms, affecting its interactions with biological targets. Computational methods, such as density functional theory (DFT), elucidate bond lengths, angles, and electronic properties.

Chemical Reactions Analysis

Ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate participates in various chemical reactions:

- Ester Hydrolysis : Under acidic or basic conditions, the ester linkage can undergo hydrolysis, yielding the corresponding acid and alcohol.

- Reduction of Nitro Group : Reduction of the nitro group can lead to the corresponding amine, altering the compound’s properties.

- Substitution Reactions : The tert-butyl group may undergo nucleophilic substitution reactions, affecting the overall reactivity.

Physical And Chemical Properties Analysis

- Melting Point : The compound’s melting point is an important physical property, influencing its solid-state behavior.

- Solubility : Investigating solubility in various solvents helps understand its formulation potential.

- UV-Vis Spectra : UV-Vis absorption spectra reveal electronic transitions.

- Stability : Assessing stability under different conditions (pH, temperature) informs storage guidelines.

科学研究应用

环境退化与修复

土壤与地下水中的生物降解与归宿

对乙基叔丁基醚 (ETBE) 等化合物的研究,这是一种与目标化合物相关的汽油含氧剂,突出了土壤和地下水中的生物降解潜力和环境归宿。已经确定了能够在有氧条件下降解 ETBE 的微生物,其途径涉及羟基化和随后形成叔丁醇 (TBA) 和 2-羟基异丁酸 (2-HIBA) 等中间体 (Thornton 等,2020)。

化学合成与工业应用

合成路线与工业生产

对药物合成路线的研究突出了特定有机化合物在促进复杂合成过程中的重要性。例如,抗癌药万德他尼的合成涉及叔丁基 4-((甲苯磺酰氧基)甲基)哌啶-1-羧酸酯等中间体,展示了复杂有机合成在药物开发中的关键作用 (Mi,2015)。

毒理学与环境健康

含氧剂的毒理学综述

与目标化合物结构相似的乙基叔丁基醚 (ETBE) 已被广泛审查其毒理学效应。此类审查对于了解化学品暴露对健康的意义以及告知有关其在消费品和环境污染中的使用的监管决策至关重要 (Mcgregor,2007)。

先进材料开发

用于净化的聚合物膜

使用聚合物膜,例如聚(乙烯醇)和醋酸纤维素,通过渗透蒸发从甲醇/MTBE 混合物中纯化燃料添加剂,例如甲基叔丁基醚 (MTBE),展示了有机化学和材料科学的交叉。这项研究对于改进工业过程和环境修复工作至关重要 (Pulyalina 等,2020)。

安全和危害

- Toxicity : Evaluate acute and chronic toxicity. Animal studies and in vitro assays provide toxicity data.

- Handling Precautions : Proper lab practices are crucial due to potential hazards.

- Environmental Impact : Consider environmental persistence and effects.

未来方向

Researchers should explore:

- Biological Activity : Investigate pharmacological effects (e.g., anti-inflammatory, antimicrobial).

- Structure-Activity Relationship (SAR) : Modify substituents to optimize activity.

- Formulation : Develop dosage forms (tablets, injections) for clinical use.

属性

IUPAC Name |

ethyl 5-tert-butyl-2-(3-nitropyridin-2-yl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c1-5-23-14(20)11-9-12(15(2,3)4)17-18(11)13-10(19(21)22)7-6-8-16-13/h6-9H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRQJKDJUDMPDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C2=C(C=CC=N2)[N+](=O)[O-])C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,7,9-tetramethyl-1-(3-oxobutan-2-yl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2594785.png)

![(E)-N-[2-(4-Chlorophenyl)-5-methoxypentyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2594790.png)

![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2594802.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2594803.png)

![N-[2-(4-Methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2594807.png)